molecular formula C8H13F2N3O B11743447 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine

Cat. No.: B11743447
M. Wt: 205.21 g/mol
InChI Key: JFMVXVFOWIWNCN-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine typically involves the introduction of the difluoromethyl group onto the pyrazole ring. One common method involves the use of difluoroacetic acid as a precursor, which is introduced at a post-synthesis phase. This method is cost-effective and yields a high purity product . Another method involves the halogenation of 1,3-dimethylpyrazole followed by a series of reactions including bromination, hydrolysis, and fluorination to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve catalytic processes to enhance yield and purity. For example, nanoscale titanium dioxide can be used to catalyze the esterification process, resulting in high reaction yields and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can increase its binding affinity to target proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13F2N3O

Molecular Weight

205.21 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-methoxyethanamine

InChI

InChI=1S/C8H13F2N3O/c1-14-5-4-11-6-7-2-3-12-13(7)8(9)10/h2-3,8,11H,4-6H2,1H3

InChI Key

JFMVXVFOWIWNCN-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC=NN1C(F)F

Origin of Product

United States

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